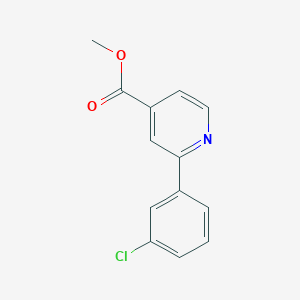

Methyl 2-(3-chlorophenyl)isonicotinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10ClNO2 |

|---|---|

Molecular Weight |

247.67 g/mol |

IUPAC Name |

methyl 2-(3-chlorophenyl)pyridine-4-carboxylate |

InChI |

InChI=1S/C13H10ClNO2/c1-17-13(16)10-5-6-15-12(8-10)9-3-2-4-11(14)7-9/h2-8H,1H3 |

InChI Key |

OAPKLGBPTCYVNO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Strategies for Methyl 2 3 Chlorophenyl Isonicotinate and Analogous Arylisonicotinates

Methodologies for the Isonicotinic Acid Ester Core Construction

The formation of the central pyridine (B92270) ring, specifically the isonicotinate (B8489971) framework, is the foundational step in the synthesis of the target compound. Various classical and modern organic chemistry reactions are employed to build this heterocyclic system from simpler acyclic precursors.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. bohrium.com These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. researchgate.net

One of the most established MCRs for pyridine synthesis is the Hantzsch Dihydropyridine Synthesis , which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). acsgcipr.orgmdpi.com The resulting 1,4-dihydropyridine (B1200194) intermediate is then oxidized to the aromatic pyridine. While the classical Hantzsch reaction produces symmetrically substituted pyridines, modifications allow for the synthesis of asymmetric products. baranlab.org A related and more direct approach is the Guareschi-Thorpe reaction , which utilizes a β-ketoester, a cyanoacetamide, and ammonia to produce a 2-pyridone, which can be further functionalized. acsgcipr.org

Modern variations of these MCRs offer improved conditions and broader substrate scope. For instance, a three-component reaction involving a β,γ-unsaturated α-ketoester, a ketone or aldehyde, and ammonium acetate can yield polyfunctionalized pyridines through a tandem cyclization and aerobic oxidation process, often facilitated by amine and metal catalysts. researchgate.net

Table 1: Comparison of Key Multicomponent Reactions for Pyridine Synthesis

| Reaction Name | Typical Reactants | Intermediate/Product Type | Key Features |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | 1,4-Dihydropyridine (requires oxidation) | Well-established, versatile, often requires a separate oxidation step. mdpi.com |

| Guareschi-Thorpe | β-Ketoester, Cyanoacetamide, Ammonia | Substituted 2-Pyridone | Direct formation of a functionalized pyridine derivative. acsgcipr.org |

| Modern MCR | β,γ-Unsaturated α-Ketoester, Ketone, NH₄OAc | Polysubstituted Pyridine | Tandem cyclization-oxidation, good functional group tolerance. researchgate.net |

Cycloaddition reactions provide a powerful and convergent method for constructing the pyridine ring. The most prominent among these is the hetero-Diels-Alder reaction, a formal [4+2] cycloaddition. baranlab.orgrsc.org In this approach, a 1-azadiene (the four-atom component) reacts with an alkene or alkyne (the two-atom component) to form a six-membered ring, which upon oxidation or elimination yields the pyridine. baranlab.org Inverse-electron-demand Diels-Alder reactions, where an electron-rich dienophile reacts with an electron-poor azadiene (such as those derived from 1,2,4-triazines), are particularly effective for this transformation. baranlab.org

Condensation reactions represent another fundamental route. The Bohlmann-Rahtz pyridine synthesis is a two-step process where an enamine condenses with an ethynylketone to form an aminodiene intermediate, which subsequently undergoes cyclodehydration to furnish the substituted pyridine. acsgcipr.orgijnrd.org This method is highly effective for producing a wide range of functionalized pyridines. acsgcipr.org Organocatalyzed formal (3+3) cycloaddition reactions have also been developed, reacting enamines with unsaturated aldehydes or ketones to create diverse pyridine scaffolds. nih.gov

Table 2: Overview of Cycloaddition and Condensation Strategies

| Strategy | Description | Reactant Types | Advantages |

|---|---|---|---|

| Hetero-Diels-Alder | [4+2] cycloaddition followed by oxidation/elimination. | 1-Azadienes and Alkenes/Alkynes | High convergence, good control over substitution patterns. rsc.org |

| Bohlmann-Rahtz | Condensation followed by cyclodehydration. | Enamines and Ethynylketones | Forms the aromatic ring directly without an oxidation step. ijnrd.org |

| Formal (3+3) Cycloaddition | Organocatalyzed reaction of three-carbon fragments. | Enamines and Unsaturated Aldehydes/Ketones | Access to diverse tri- or tetrasubstituted pyridines. nih.gov |

Strategies for ortho-Arylation and Chlorination on the Pyridine Ring

Once the isonicotinate core is formed, the next crucial steps involve the introduction of the 3-chlorophenyl group at the C2 position (ortho to the nitrogen) and, if necessary, halogenation of the pyridine ring itself. For the synthesis of Methyl 2-(3-chlorophenyl)isonicotinate specifically, the arylation step typically employs a pre-halogenated coupling partner, such as (3-chlorophenyl)boronic acid.

Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for forming C-C bonds between aromatic rings. To synthesize 2-arylpyridines, a pyridine derivative functionalized with a leaving group (e.g., halide or triflate) at the 2-position is coupled with an organometallic aryl reagent.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs an arylboronic acid or ester with an aryl halide, catalyzed by a palladium complex. It is widely used due to the stability and low toxicity of boronic acids and its tolerance of a wide range of functional groups. nih.gov

Stille Coupling: This involves the reaction of an organostannane (arylstannane) with an aryl halide, also typically catalyzed by palladium.

Negishi Coupling: This method utilizes an organozinc reagent, which offers high reactivity, often allowing for milder reaction conditions.

For the direct synthesis of this compound, a typical approach would involve the Suzuki-Miyaura coupling of methyl 2-chloroisonicotinate with (3-chlorophenyl)boronic acid using a palladium catalyst such as Pd(OAc)₂ with a suitable phosphine ligand.

Table 3: Selected Cross-Coupling Reactions for 2-Arylation of Pyridines

| Reaction | Aryl Source | Pyridine Substrate | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | 2-Halopyridine | Pd(0) or Pd(II) with Phosphine Ligand |

| Stille | Arylstannane | 2-Halopyridine | Pd(0) Complex |

| Negishi | Arylzinc Halide | 2-Halopyridine | Pd(0) or Ni(0) Complex |

In recent years, direct C-H activation has emerged as a more atom- and step-economical alternative to traditional cross-coupling. researchgate.netbeilstein-journals.org This strategy avoids the pre-functionalization of the pyridine ring. The reaction is typically guided by a directing group that positions a transition metal catalyst (commonly palladium, rhodium, or ruthenium) in proximity to the target C-H bond, facilitating its cleavage and subsequent functionalization. nih.gov

For ortho-arylation of a pyridine, the pyridine nitrogen itself can act as a directing group. nih.gov However, the strong coordination of the nitrogen to the catalyst can sometimes hinder reactivity. To overcome this, pyridine N-oxides are often used as substrates; the N-oxide group activates the C2-H bond and can be easily removed after the reaction. beilstein-journals.orgberkeley.edu Carboxylate groups, such as in pyridinecarboxylic acids, can also serve as effective directing groups for C3 or C4 arylation. acs.org

Table 4: C-H Activation Approaches for Pyridine Arylation

| Approach | Substrate | Catalyst (Typical) | Key Feature |

|---|---|---|---|

| Inherent Nitrogen Direction | Substituted Pyridine | Rh(I) or Pd(II) | Utilizes the natural coordinating ability of the pyridine nitrogen. nih.gov |

| N-Oxide Activation | Pyridine N-Oxide | Pd(OAc)₂ | The N-oxide activates the C2 position and is a removable directing group. beilstein-journals.org |

| Removable Directing Group | Pyridine with DG (e.g., amide) | Pd(II) | A functional group is temporarily installed to direct arylation to a specific site. researchgate.net |

While the target molecule contains chlorine on the phenyl ring, the regioselective halogenation of the pyridine core itself is a vital transformation for creating analogous structures. The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution (EAS), which typically requires harsh conditions and often yields mixtures of isomers. chemrxiv.orgnih.gov

Modern methods have been developed to achieve high regioselectivity:

Halogenation of Pyridine N-Oxides: Activating the pyridine as its N-oxide enhances the electron density of the ring and directs halogenation primarily to the 2- and 4-positions. A subsequent deoxygenation step restores the pyridine. This is a highly practical route to 2-halopyridines. nih.govscispace.com

Metalation-Halogenation: Directed ortho-metalation using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophilic halogen source (e.g., C₂Cl₆, NBS), can selectively introduce a halogen at a specific position, often guided by a directing group.

Ring-Opening/Closing Sequences: An innovative approach involves the temporary transformation of the pyridine into a reactive Zincke imine intermediate. This open-chain species can undergo highly regioselective halogenation under mild conditions before ring-closing to yield 3-halopyridines, a substitution pattern that is difficult to achieve via classical methods. chemrxiv.orgchemrxiv.org

Table 5: Modern Methods for Regioselective Pyridine Halogenation

| Position | Method | Reagents | Description |

|---|---|---|---|

| C2 | N-Oxide Activation | Pyridine N-Oxide, POCl₃/SO₂Cl₂ | Electrophilic halogenation is directed to the C2/C4 positions, followed by deoxygenation. nih.gov |

| C3 | Zincke Imine Intermediate | Pyridinium (B92312) Salt, Amine, Halogen Source | Ring-opening to a reactive intermediate allows for selective 3-halogenation. chemrxiv.org |

| C4 | Phosphine Displacement | Pyridine, Phosphine Reagent, Halide Source | Installation of a phosphonium salt at C4, which is then displaced by a halide nucleophile. nih.gov |

Esterification of Carboxylic Acids to Methyl Esters

The final step in the synthesis of this compound is the conversion of its corresponding carboxylic acid, 2-(3-chlorophenyl)isonicotinic acid, into a methyl ester. This transformation is a fundamental reaction in organic chemistry, and several methods can be employed.

One of the most common and direct methods is the Fischer-Speier esterification . This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) organic-chemistry.orgmdpi.com. The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (methanol) is typically used, which also serves as the solvent masterorganicchemistry.comlibretexts.org. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product mdpi.commasterorganicchemistry.com.

Another common method involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. This can be achieved by reacting 2-(3-chlorophenyl)isonicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) masterorganicchemistry.com. The resulting acyl chloride is then reacted with methanol to afford the methyl ester. This two-step process is often advantageous as the reaction of the acyl chloride with the alcohol is irreversible and typically proceeds under milder conditions than Fischer-Speier esterification.

For substrates that may be sensitive to strongly acidic conditions, alternative esterification methods can be utilized. These include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), known as the Steglich esterification. Other reagents such as trimethylsilyldiazomethane (TMS-CHN₂) or dimethyl sulfate (Me₂SO₄) can also be used to methylate the carboxylic acid masterorganicchemistry.com.

The choice of esterification method depends on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and the desired reaction conditions. For the synthesis of this compound, the Fischer-Speier method offers a straightforward and cost-effective approach, particularly for larger-scale preparations.

Table 1: Common Methods for Methyl Esterification of Carboxylic Acids

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Reflux in excess methanol | Cost-effective, simple procedure | Reversible reaction, requires excess alcohol, harsh acidic conditions |

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂2. Methanol | 1. Reflux with chlorinating agent2. Reaction with methanol, often with a base | Irreversible, high yielding | Two-step process, generates corrosive byproducts |

| Steglich Esterification | Methanol, DCC, DMAP | Room temperature in an inert solvent | Mild conditions, suitable for sensitive substrates | DCC is a known allergen, produces dicyclohexylurea byproduct |

| Alkylation | Diazomethane (CH₂N₂) or TMS-CHN₂ | Room temperature in an inert solvent | High yielding, mild conditions | Diazomethane is toxic and explosive, TMS-CHN₂ is expensive |

Principles of Green Chemistry in Substituted Isonicotinate Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its analogs, these principles can be applied to various stages of the synthetic route to improve its environmental footprint.

Eco-Friendly Solvents and Reaction Media

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. In the synthesis of arylisonicotinates, which may involve reactions like palladium-catalyzed cross-couplings, greener solvent alternatives are being explored.

For instance, in the Negishi coupling reaction, a plausible method for synthesizing the 2-(3-chlorophenyl)isonicotinic acid precursor, solvents like toluene or THF are commonly used. Green alternatives could include more benign solvents such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME). These solvents have lower toxicity and are more easily recycled than many traditional solvents.

Furthermore, the use of unconventional reaction media is a key area of green chemistry research. This includes the use of water, supercritical fluids, or ionic liquids. For certain palladium-catalyzed couplings, aqueous reaction media have been successfully employed, often with the aid of surfactants to solubilize the reactants. Solvent-free reactions, where the neat reactants are mixed, sometimes on a solid support, represent an ideal green chemistry scenario as they eliminate solvent waste entirely. Research has shown that some syntheses of pyridine derivatives can be performed under solvent-free conditions, often with microwave assistance researchgate.net.

Table 2: Examples of Eco-Friendly Solvents and Reaction Media

| Solvent/Medium | Properties | Potential Application in Isonicotinate Synthesis |

|---|---|---|

| Water | Non-toxic, non-flammable, inexpensive | Aqueous cross-coupling reactions |

| Ethanol | Renewable, low toxicity | Solvent for esterification and other steps nih.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable, high boiling point, stable | Alternative to THF in cross-coupling reactions |

| Cyclopentyl methyl ether (CPME) | High boiling point, low peroxide formation | Alternative to THF, Et₂O, and other ethers |

| Ionic Liquids | Low vapor pressure, tunable properties | Reaction medium for cross-coupling and other reactions |

| Solvent-Free | No solvent waste | Microwave-assisted synthesis of pyridine derivatives researchgate.net |

Microwave-Assisted and Catalyst-Free Transformations

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods wikipedia.org. This is due to the efficient and direct heating of the reaction mixture. In the synthesis of arylisonicotinates, microwave assistance can be applied to steps such as the palladium-catalyzed cross-coupling to form the 2-arylpyridine core nih.govdigitellinc.com. Shorter reaction times can also lead to reduced energy consumption and the formation of fewer byproducts. There are numerous examples of microwave-assisted synthesis of pyridine derivatives, highlighting the potential of this technology to improve the efficiency and sustainability of these processes researchgate.netwikipedia.orgdigitellinc.com.

The development of catalyst-free reactions is another important goal of green chemistry, as it eliminates the need for often toxic and expensive metal catalysts. While many C-C bond-forming reactions for the synthesis of 2-arylpyridines rely on transition metal catalysis, research is ongoing into catalyst-free alternatives. For instance, certain cyclization reactions to form the pyridine ring can proceed under thermal or microwave conditions without a catalyst. Additionally, some transformations may be promoted by non-metallic catalysts or by the use of unconventional energy sources like ultrasound. While a completely catalyst-free synthesis of this compound may be challenging, minimizing the catalyst loading and using recyclable heterogeneous catalysts are steps towards greener catalytic processes. Some progress has been made in the development of transition-metal-free syntheses of arylcarboxyamides from aryl diazonium salts, which could potentially be adapted for related transformations libretexts.org.

Atom-Economical Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product wordpress.com. A reaction with high atom economy is one that generates minimal waste.

To illustrate this principle, let's consider a plausible two-step synthesis for this compound:

Step 1: Negishi Coupling A plausible route to the precursor, 2-(3-chlorophenyl)isonicotinic acid, is the Negishi coupling of 2-chloroisonicotinic acid with (3-chlorophenyl)zinc chloride.

Reactants:

2-Chloroisonicotinic acid (C₆H₄ClNO₂) - Molar Mass: 157.56 g/mol

(3-Chlorophenyl)zinc chloride (C₆H₄Cl₂Zn) - Molar Mass: 248.38 g/mol

Desired Product:

2-(3-Chlorophenyl)isonicotinic acid (C₁₂H₈ClNO₂) - Molar Mass: 233.65 g/mol

Byproduct:

Zinc chloride (ZnCl₂) - Molar Mass: 136.28 g/mol

The percent atom economy for this step is calculated as:

(% Atom Economy) = [Molar Mass of Desired Product / (Sum of Molar Masses of all Reactants)] x 100 % Atom Economy = [233.65 / (157.56 + 248.38)] x 100 = 57.5%

Step 2: Fischer-Speier Esterification The esterification of 2-(3-chlorophenyl)isonicotinic acid with methanol.

Reactants:

2-(3-Chlorophenyl)isonicotinic acid (C₁₂H₈ClNO₂) - Molar Mass: 233.65 g/mol

Methanol (CH₄O) - Molar Mass: 32.04 g/mol

Desired Product:

this compound (C₁₃H₁₀ClNO₂) - Molar Mass: 247.68 g/mol

Byproduct:

Water (H₂O) - Molar Mass: 18.02 g/mol

The percent atom economy for this step is:

% Atom Economy = [247.68 / (233.65 + 32.04)] x 100 = 92.5%

Advanced Spectroscopic and Structural Characterization of Methyl 2 3 Chlorophenyl Isonicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl 2-(3-chlorophenyl)isonicotinate, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete map of the carbon and proton framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the chlorophenyl ring, and the methyl ester group.

Methyl Protons (-OCH₃): A singlet integrating to three protons would be expected for the methyl group of the ester, likely in the range of 3.9-4.0 ppm. For instance, the methyl protons in methyl 2-methylnicotinate appear around 3.91 ppm. google.com

Pyridine Ring Protons: The three protons on the isonicotinate (B8489971) ring would appear as distinct signals. The proton at position 6 (H-6) would likely be the most downfield, appearing as a doublet due to coupling with H-5. The proton at position 3 (H-3) would be a singlet or a narrow doublet, and the proton at position 5 (H-5) would appear as a doublet of doublets, coupling to both H-3 and H-6.

Chlorophenyl Ring Protons: The four protons on the 3-chlorophenyl ring would exhibit a complex splitting pattern. Due to the meta-substitution, one proton would be a triplet, two would be doublets of doublets, and one would be a narrow triplet or singlet, with chemical shifts generally falling within the aromatic region of 7.0-8.0 ppm. arkat-usa.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule.

Methyl Carbon (-OCH₃): This carbon would appear as a single peak at approximately 52-55 ppm.

Ester Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of 165-170 ppm.

Aromatic Carbons: The spectrum would show ten distinct signals for the ten aromatic carbons of the pyridine and chlorophenyl rings. The carbon attached to the chlorine atom (C-Cl) would have a chemical shift influenced by the halogen, typically around 134 ppm. The carbons of the pyridine ring would have shifts characteristic of nitrogen-containing aromatic systems. arkat-usa.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OC H₃ | 3.9 - 4.0 (s, 3H) | 52 - 55 |

| C =O | - | 165 - 170 |

| Pyridine Ring Carbons | - | 120 - 155 |

| Pyridine Ring Protons | 7.5 - 9.0 | - |

| Chlorophenyl Ring Carbons | - | 125 - 140 |

| Chlorophenyl Ring Protons | 7.0 - 8.0 | - |

Two-dimensional NMR techniques are instrumental in assigning the signals observed in 1D NMR spectra by showing correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. Cross-peaks would be observed between adjacent protons on both the pyridine and the chlorophenyl rings, confirming their relative positions. For example, a cross-peak between the H-5 and H-6 protons of the pyridine ring would definitively establish their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or its more modern counterpart, the HSQC) spectrum correlates proton signals with the signals of the carbons to which they are directly attached. This would allow for the unambiguous assignment of each protonated carbon in the aromatic rings and the methyl group by linking the already assigned proton signals to their corresponding carbon signals. mdpi.com For instance, the proton signal at ~3.9 ppm would show a correlation to the carbon signal at ~52-55 ppm, confirming the assignment of the methyl group.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are highly sensitive to the functional groups present in a molecule.

The FTIR spectrum of this compound would be characterized by several key absorption bands.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in an aromatic ester. shd-pub.org.rs

C-O Stretch: The C-O stretching vibrations of the ester group would likely appear in the 1250-1300 cm⁻¹ region.

Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region would correspond to the stretching vibrations within the pyridine and benzene (B151609) rings.

Aromatic C-H Stretch: A band or group of bands would appear above 3000 cm⁻¹, typical for C-H bonds on an aromatic ring.

C-Cl Stretch: A moderate to strong absorption in the 700-800 cm⁻¹ range would be indicative of the C-Cl bond. mdpi.com

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman is more sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the pyridine and benzene rings would be expected to give strong signals in the Raman spectrum, typically around 1000 cm⁻¹ and 1600 cm⁻¹.

C-Cl Stretch: The C-Cl stretch would also be observable in the Raman spectrum.

Skeletal Vibrations: Complex vibrations involving the entire molecular skeleton would be present in the fingerprint region (below 1500 cm⁻¹), contributing to the unique Raman signature of the compound. dergipark.org.tr

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 | > 3000 |

| C=O Stretch (Ester) | 1720 - 1740 (Strong) | Weak to Medium |

| Aromatic Ring C=C/C=N Stretch | 1400 - 1600 (Multiple bands) | 1400 - 1600 (Strong) |

| C-O Stretch (Ester) | 1250 - 1300 | Medium |

| C-Cl Stretch | 700 - 800 | 700 - 800 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy (UV-Visible and Fluorescence) provides insights into the electronic structure of a molecule by examining transitions between electronic energy levels.

UV-Visible Absorption: this compound, with its extended system of conjugated pi-electrons spanning the pyridine and chlorophenyl rings, is expected to absorb UV light. The UV-Vis spectrum would likely show multiple absorption bands corresponding to π → π* transitions. These transitions in similar aromatic and heterocyclic systems typically occur in the 200-350 nm range. researchgate.net The presence of the chlorine atom and the nitrogen in the pyridine ring would influence the exact position and intensity of these absorption maxima.

Fluorescence Emission: Many aromatic heterocyclic compounds exhibit fluorescence. Upon excitation at an appropriate wavelength (one of its absorption maxima), this compound may exhibit fluorescence emission at a longer wavelength than its absorption (a phenomenon known as the Stokes shift). The fluorescence properties, including the quantum yield and lifetime, would depend on the rigidity of the molecule and the nature of its lowest excited state. researchgate.net The presence of the heavy chlorine atom could potentially lead to a decrease in fluorescence intensity due to enhanced intersystem crossing.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental UV-Vis absorption data for this compound has been reported in peer-reviewed literature. This analysis would typically reveal information about the electronic transitions within the molecule, particularly the π → π* and n → π* transitions associated with the pyridine and chlorophenyl aromatic rings and the carbonyl group of the ester. The position of the absorption maxima (λmax) and the molar absorptivity (ε) would be key parameters determined from such a study.

Fluorescence Spectroscopy

There is no published data on the fluorescence properties of this compound. A fluorescence spectroscopy analysis would determine if the compound emits light after absorption of UV radiation and would characterize its excitation and emission spectra, quantum yield, and fluorescence lifetime.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

While the molecular weight of this compound can be calculated from its chemical formula (C13H10ClNO2), specific experimental mass spectrometry data, including its fragmentation pattern under techniques like electron ionization (EI), is not available. Such an analysis would confirm the molecular weight via the molecular ion peak (M+) and provide structural information based on the observed fragment ions. Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH3), the carbonyl group (-CO), or cleavage around the phenyl-pyridine bond. libretexts.orgnih.govchemguide.co.uk

Chemical Reactivity and Transformation Pathways of Methyl 2 3 Chlorophenyl Isonicotinate

Reactivity of the Pyridine (B92270) Nitrogen Center

The lone pair of electrons on the nitrogen atom of the pyridine ring is a primary center of reactivity, participating in acid-base chemistry and reactions with electrophiles.

Similar to other pyridine derivatives, the nitrogen atom in Methyl 2-(3-chlorophenyl)isonicotinate possesses basic properties and can readily accept a proton from an acid to form a pyridinium (B92312) salt. The basicity of the nitrogen is influenced by the electronic effects of the substituents on the pyridine ring. Both the 2-(3-chlorophenyl) group and the 4-(methyl ester) group are electron-withdrawing, which reduces the electron density on the nitrogen atom, making it less basic than unsubstituted pyridine.

In the presence of a strong acid, such as sulfuric acid, the nitrogen atom is protonated. This is a key step in reactions like the esterification of isonicotinic acid, where sulfuric acid acts as a catalyst. wikipedia.orgorientjchem.orgchemicalbook.com The protonation of the nitrogen atom deactivates the ring towards electrophilic attack but can facilitate certain nucleophilic reactions.

Table 1: General Acid-Base Characteristics

| Feature | Description |

|---|---|

| Basic Center | Pyridine Nitrogen Atom |

| Effect of Substituents | The 2-(3-chlorophenyl) and 4-carbomethoxy groups are electron-withdrawing, decreasing the basicity of the nitrogen compared to pyridine. |

| Protonation Product | Forms a pyridinium salt upon reaction with an acid. |

The nucleophilic nitrogen atom can react with electrophiles other than protons. Key transformations include oxidation to form N-oxides and alkylation to form quaternary pyridinium salts.

N-Oxide Formation: Treatment of pyridine derivatives with oxidizing agents, such as peroxy acids (e.g., m-CPBA), results in the formation of pyridine N-oxides. This transformation is significant as it alters the reactivity of the pyridine ring. The N-oxide oxygen atom is electron-donating, which activates the ring, particularly at the 2- and 4-positions, for both electrophilic and nucleophilic substitution. semanticscholar.orgresearchgate.netwikipedia.org Pyridine N-oxides are versatile intermediates for introducing various functional groups onto the pyridine ring. semanticscholar.orgstackexchange.comacs.org

Quaternary Pyridinium Salts: The nitrogen atom can be alkylated by reacting with alkyl halides or other alkylating agents in what is known as the Menshutkin reaction. researchgate.net This results in the formation of a permanently positively charged quaternary pyridinium salt. nih.govsemanticscholar.org These salts exhibit different solubility and reactivity profiles compared to the parent pyridine. researchgate.netsrce.hr For instance, the formation of pyridinium salts can activate the pyridine nucleus for reduction. chempedia.info Derivatives of isonicotinamide (B137802) and nicotinamide (B372718) are often used in the synthesis of such salts. researchgate.netsrce.hr

Table 2: Reactions at the Pyridine Nitrogen

| Reaction | Reagents | Product | Significance |

|---|---|---|---|

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | This compound N-oxide | Activates the pyridine ring for further functionalization. semanticscholar.orgresearchgate.net |

| Quaternization | Alkyl halides (e.g., Methyl Iodide) | N-Alkyl-2-(3-chlorophenyl)-4-(methoxycarbonyl)pyridinium salt | Alters solubility and electronic properties; can activate the ring for reduction. chempedia.inforesearchgate.net |

Functionalization of the Pyridine Ring

The aromatic pyridine core of this compound can undergo various transformations to introduce new functional groups.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it significantly less reactive towards electrophilic substitution than benzene (B151609). wikipedia.orgquimicaorganica.org This deactivation is further intensified by the electron-withdrawing ester group. If electrophilic substitution does occur, it is directed to the positions meta to the nitrogen, i.e., the 3- and 5-positions. quimicaorganica.orgaklectures.com However, the harsh conditions often required for these reactions are generally not favorable. wikipedia.org A more viable route for substitution involves the intermediate formation of the pyridine N-oxide, which activates the ring for electrophilic attack. wikipedia.orgrsc.org

Nucleophilic Aromatic Substitution (SNAr): In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at an activated position (ortho or para to the nitrogen). wikipedia.orgnih.govlibretexts.org The presence of electron-withdrawing groups, such as the ester at the 4-position, further activates the ring for nucleophilic attack. youtube.com Pyridines are generally more reactive in SNAr reactions than their benzene analogues. wikipedia.orgmdpi.com In the case of this compound, nucleophilic attack would be favored at the positions ortho and para to the nitrogen (positions 2, 6, and 4). Since these positions are already substituted, SNAr would likely require the displacement of one of the existing groups or occur on a derivative where a leaving group is present at the 3- or 5-position.

Directed Ortho-Metallation (DoM): This strategy allows for the regioselective functionalization of aromatic rings through deprotonation at a position ortho to a directing metalation group (DMG), followed by quenching with an electrophile. wikipedia.orgorganic-chemistry.org For pyridine rings, the nitrogen atom itself can act as a directing group, but this often leads to competitive nucleophilic addition of the organometallic reagent. uwindsor.caharvard.edu Therefore, other strong directing groups are often employed. The ester group or the nitrogen in combination with an external ligand like TMEDA can direct lithiation to the 3- and 5-positions of the pyridine ring. uwindsor.cabaranlab.org This method provides a powerful route to introduce a wide range of substituents with high regioselectivity. wikipedia.org

C-H Functionalization: More broadly, transition-metal-catalyzed C-H functionalization has become a powerful tool for modifying heterocycles. nih.gov While functionalization of the C2 position in pyridines is common, methods for targeting the more distal C3 and C4 positions have been developed. nih.gov For derivatives of isonicotinic acid, palladium-catalyzed C3/C4 arylation has been reported. nih.gov These reactions often rely on a directing group to achieve site-selectivity. rsc.orgnih.gov

Table 3: C-H Functionalization Strategies

| Method | Description | Potential Site of Functionalization |

|---|---|---|

| Directed Ortho-Metallation (DoM) | Deprotonation directed by a functional group (e.g., ester, nitrogen), followed by reaction with an electrophile. wikipedia.orgorganic-chemistry.org | Positions 3 and 5 (ortho to the ester and meta to the nitrogen). |

| Transition-Metal Catalyzed C-H Activation | Direct functionalization of C-H bonds using a metal catalyst, often guided by a directing group. nih.gov | Positions 3 and 5. |

The pyridine ring can be partially or fully reduced to yield dihydropyridines, tetrahydropyridines, or piperidines. The electron-deficient nature of the pyridine ring in this compound, due to the ester group, facilitates these reductions. bohrium.comacs.org

Common methods for pyridine reduction include:

Catalytic Hydrogenation: This is a widely used method for the complete reduction of the pyridine ring to a piperidine (B6355638) ring, often employing catalysts like platinum, palladium, or rhodium under hydrogen pressure. chempedia.infoacs.org

Birch Reduction: Using dissolving metals in liquid ammonia (B1221849) (e.g., Na/NH₃) can lead to the partial reduction of the pyridine ring, typically forming 1,4-dihydropyridine (B1200194) derivatives. bohrium.comacs.org These intermediates can be isolated or reacted in situ. bohrium.com

Hydride Reagents: Reagents like sodium borohydride (B1222165) can reduce the pyridine ring, especially after its activation through conversion to a pyridinium salt. researchgate.netnih.gov

The specific products obtained depend on the reagents and reaction conditions used. These reductive transformations are valuable for converting the flat, aromatic pyridine core into three-dimensional saturated heterocyclic structures. bohrium.comacs.org

Table 4: Summary of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| Pyridinium |

| m-CPBA (meta-Chloroperoxybenzoic acid) |

| Methyl Iodide |

| N-Alkyl-2-(3-chlorophenyl)-4-(methoxycarbonyl)pyridinium |

| Benzene |

| TMEDA (Tetramethylethylenediamine) |

| Dihydropyridine |

| Tetrahydropyridine |

| Piperidine |

Reactions Involving the Ester Functionality

The methyl ester group in this compound is a key site for nucleophilic acyl substitution, allowing for its conversion into a variety of other functional groups.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The reaction is typically reversible and driven to completion by using a large excess of the reactant alcohol or by removing the methanol (B129727) by-product. mdpi.com This method is fundamental in modifying the ester group to alter the compound's physical and chemical properties. For instance, reacting this compound with a higher boiling point alcohol like butanol, under catalytic conditions, would yield the corresponding butyl ester.

Saponification: Saponification is the hydrolysis of the ester under basic conditions, typically using a strong base such as sodium hydroxide (B78521) or potassium hydroxide, to produce the corresponding carboxylate salt. youtube.com Subsequent acidification of the reaction mixture protonates the carboxylate, yielding 2-(3-chlorophenyl)isonicotinic acid. This reaction is essentially irreversible as the final carboxylate anion is resonance-stabilized and shows little affinity for the alcohol by-product. youtube.com

Table 1: Representative Conditions for Ester Transformations

| Reaction | Reagents & Catalysts | Solvent | Temperature | Product |

|---|---|---|---|---|

| Transesterification | Excess Alcohol (e.g., Ethanol, Butanol), Acid (H₂SO₄) or Base (NaOCH₃) Catalyst | Reactant Alcohol | Reflux | Corresponding Alkyl Ester |

Amidation: The methyl ester can be converted into an amide by reaction with ammonia or a primary/secondary amine. This reaction, known as aminolysis, typically requires higher temperatures or catalytic activation compared to hydrolysis, as amines are generally less nucleophilic than hydroxide ions. ucl.ac.ukresearchgate.net The process involves the direct nucleophilic attack of the amine on the ester carbonyl, leading to the formation of N-substituted 2-(3-chlorophenyl)isonicotinamides and methanol. Boric acid or borate (B1201080) esters can serve as effective catalysts for this transformation. ucl.ac.uk

Hydrazide Formation: Reacting the ester with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) results in the formation of the corresponding acyl hydrazide, 2-(3-chlorophenyl)isonicotinohydrazide. organic-chemistry.orgresearchgate.net This reaction is generally efficient and often carried out in an alcoholic solvent, such as ethanol, under reflux conditions. researchgate.netmdpi.com The resulting hydrazides are stable, crystalline solids and serve as versatile intermediates for the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-thiadiazoles. researchgate.net

Table 2: Synthesis of Amide and Hydrazide Derivatives

| Reaction | Reagents | Solvent | General Conditions | Product |

|---|---|---|---|---|

| Amidation | Amine (e.g., R-NH₂), Boric Acid Catalyst | High-boiling solvent (e.g., Xylene) | Azeotropic water removal | N-substituted 2-(3-chlorophenyl)isonicotinamide |

Reactivity of the 3-Chlorophenyl Moiety

The 3-chlorophenyl group offers reaction sites for transformations, primarily at the carbon-chlorine bond and on the aromatic ring itself.

The chlorine atom on the phenyl ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalytic systems can effectively activate them. nih.gov

Common cross-coupling reactions applicable to this moiety include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base to form a biaryl linkage. bris.ac.uk

Sonogashira Coupling: Palladium/copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent. beilstein-journals.org

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new C-C bond at the vinyl position.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.

These reactions are powerful tools for elaborating the molecular structure, allowing for the synthesis of a wide array of derivatives with potentially new biological or material properties.

Table 3: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Product |

|---|---|---|---|---|

| Suzuki | Arylboronic Acid | Pd(OAc)₂ / Ligand (e.g., SPhos, XPhos) | K₂CO₃, Cs₂CO₃ | 2-(Biphenyl-yl)isonicotinate derivative |

| Sonogashira | Terminal Alkyne | Pd(OAc)₂ / CuI / Ligand (e.g., PPh₃) | DBU, Et₃N | 2-(Alkynyl-phenyl)isonicotinate derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand | Et₃N, K₂CO₃ | 2-(Styryl-phenyl)isonicotinate derivative |

Electrophilic aromatic substitution (EAS) on the 3-chlorophenyl ring is influenced by the directing effects of both the chlorine atom and the isonicotinate (B8489971) ring system.

Directing Effects: The chlorine atom is an ortho-, para-directing group, yet it is deactivating due to its inductive electron-withdrawing effect. The 2-(isonicotinate) substituent is a strongly deactivating, meta-directing group.

Reactivity: The combined deactivating nature of both substituents makes electrophilic substitution on the 3-chlorophenyl ring challenging, likely requiring harsh reaction conditions (e.g., strong acids, high temperatures).

The most probable positions for substitution would be ortho and para to the chlorine atom (C4' and C6' positions) and meta to the pyridine ring. Given the steric hindrance from the adjacent pyridine ring, substitution at the C4' position is favored over the C2' position. The C6' position is also sterically accessible. Therefore, electrophilic attack is most likely to occur at the C4' and C6' positions of the chlorophenyl ring. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of Methyl 2-(3-chloro-4-nitrophenyl)isonicotinate and Methyl 2-(3-chloro-6-nitrophenyl)isonicotinate.

Supramolecular Assemblies and Intermolecular Recognition in Isonicotinate Systems

Hydrogen Bonding Motifs in Crystal Packing

Hydrogen bonds are among the most significant forces directing the assembly of molecules in crystals. In isonicotinate (B8489971) systems, both strong and weak hydrogen bonds play pivotal roles in defining the final crystal architecture.

One of the most robust and predictable hydrogen-bonding patterns in crystal engineering is the carboxylic acid-pyridine heterodimer. This synthon is formed through a strong O-H···N hydrogen bond between the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring. While Methyl 2-(3-chlorophenyl)isonicotinate itself is a methyl ester and lacks the acidic proton of a carboxyl group, its parent compound, 2-(3-chlorophenyl)isonicotinic acid, would be expected to readily form this powerful heterodimer with other pyridine-containing molecules or self-assemble via this motif. The reliability of this interaction makes it a cornerstone in the design of co-crystals and other multi-component solid forms.

In the absence of strong hydrogen bond donors, weaker interactions such as C-H···O hydrogen bonds become critical in determining the crystal packing. For this compound, several such interactions are anticipated. The aromatic C-H groups on both the chlorophenyl and pyridine rings, as well as the methyl C-H groups, can act as donors. The acceptors in this molecule are the carbonyl oxygen of the ester group and the pyridine nitrogen atom. These C-H···O interactions, although individually weak, can collectively contribute significantly to the stabilization of the crystal lattice, often forming intricate networks that connect molecules into tapes, sheets, or three-dimensional arrays.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Interaction Type | Expected Role in Crystal Packing |

| Aromatic C-H | Carbonyl Oxygen (O=C) | Weak Hydrogen Bond | Formation of chains or sheets |

| Methyl C-H | Carbonyl Oxygen (O=C) | Weak Hydrogen Bond | Stabilization of local conformation |

| Aromatic C-H | Pyridine Nitrogen | Weak Hydrogen Bond | Linking of adjacent molecules |

Aromatic Stacking Interactions (π···π) in Solid-State Structures

The presence of two aromatic rings—the pyridine and the 3-chlorophenyl group—in this compound makes it an ideal candidate for participating in aromatic stacking, or π···π, interactions. nih.gov These non-covalent interactions are crucial for the stabilization of solid-state structures of many aromatic compounds. nih.govrsc.org The geometry of these interactions can vary, leading to different packing arrangements such as face-to-face or offset (parallel-displaced) stacking. The centroid-to-centroid distance between stacked rings is typically in the range of 4.5 to 7 Å. nih.gov The presence of a chlorine atom on the phenyl ring can influence the electronic nature of the aromatic system, potentially enhancing these stacking interactions through quadrupole moment effects. The interplay between π···π stacking and hydrogen bonding ultimately determines the final, most stable crystalline form. nih.gov

Structure Chemical Property/interaction Relationships in Methyl 2 3 Chlorophenyl Isonicotinate

Influence of Substituent Effects on Electronic and Steric Parameters

The electronic and steric landscape of Methyl 2-(3-chlorophenyl)isonicotinate is significantly shaped by the interplay between the electron-withdrawing 3-chlorophenyl group and the isonicotinate (B8489971) core. The chlorine atom at the meta-position of the phenyl ring exerts a notable influence on the molecule's electron distribution and reactivity.

Electronic Effects:

The chlorine substituent is known to have a dual electronic effect: it is inductively electron-withdrawing (-I) due to its high electronegativity, and it possesses a weak, resonance-donating (+R) effect due to its lone pairs of electrons. However, for a meta-substituent, the resonance effect is minimal, and the inductive effect predominates. This results in a net withdrawal of electron density from the phenyl ring, which in turn influences the electronic character of the attached pyridine (B92270) ring. This electron-withdrawing nature can be quantified by the Hammett substituent constant (σ). The constant for a meta-chloro substituent is positive, indicating its electron-withdrawing character, which can affect reaction rates and equilibrium constants for reactions involving the aromatic system. mdpi.com

Steric Parameters:

To quantify these steric effects, various parameters can be employed, such as Taft's steric parameter (Es) or more sophisticated computational methods that calculate molecular volume and surface area. These parameters are vital in understanding and predicting how the molecule will interact with its environment on a physical level.

Stereochemical Dynamics and Chiral Aspects

In its ground state, this compound is an achiral molecule as it does not possess a stereogenic center and has a plane of symmetry. However, the concept of chirality can become relevant under certain conditions or with specific modifications to the structure.

Atropisomerism:

Due to the steric hindrance caused by the substituents at the ortho positions relative to the bond connecting the phenyl and pyridine rings, rotation around this bond may be significantly restricted. If this rotational barrier is high enough to allow for the isolation of stable conformers (rotamers) at room temperature, the molecule could exhibit atropisomerism, a form of axial chirality. While the single chlorine atom at the meta position in this compound is unlikely to create a sufficiently high barrier for stable atropisomers, the introduction of bulkier substituents at the ortho positions of either ring could potentially lead to chiral atropisomers.

Potential for Induced Chirality:

If this compound were to bind to a chiral environment, such as the active site of an enzyme, it could adopt a specific, non-superimposable conformation, thus exhibiting induced chirality. The study of such induced chiral conformations is crucial for understanding the molecule's biological activity. Chiroptical spectroscopic techniques, like circular dichroism, could be employed to study these phenomena in the presence of chiral binding partners. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to predict the physicochemical properties of a molecule based on its structure. researchgate.net For this compound, QSPR models can be developed to predict a range of properties, such as solubility, melting point, and chromatographic retention times.

The development of a QSPR model involves several key steps:

Data Set Collection: A dataset of compounds with known experimental values for the property of interest is compiled. In this case, a series of isonicotinate derivatives with varying substituents would be ideal. nih.gov

Molecular Descriptor Calculation: A large number of numerical descriptors that encode different aspects of the molecular structure (e.g., topological, electronic, steric) are calculated for each molecule in the dataset. researchgate.net

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the experimental property. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

In Silico Approaches to Structure-Interaction Studies

In silico methods are powerful tools for investigating the interactions of molecules with biological targets at a molecular level. These computational approaches provide insights into binding modes, affinities, and the structural basis of activity.

Molecular Docking for Ligand-Receptor Interaction Analysis (Methodological Focus)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. The methodology involves:

Preparation of Receptor and Ligand: The three-dimensional structures of the receptor and the ligand (this compound) are prepared. This includes adding hydrogen atoms, assigning charges, and defining rotatable bonds in the ligand.

Docking Algorithm: A search algorithm explores the conformational space of the ligand within the active site of the receptor, generating a large number of possible binding poses.

Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The poses are then ranked based on their scores.

For this compound, docking studies could be performed against a relevant biological target to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding. The results can guide the design of new derivatives with improved affinity and selectivity.

Computational Prediction of Binding Modes and Affinities

Beyond the initial docking, more advanced computational methods can be used to refine the prediction of binding modes and to more accurately estimate binding affinities. These methods include:

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the predicted binding mode and allowing for the calculation of binding free energies.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are rigorous methods for calculating the relative binding affinities of a series of related ligands.

By applying these methods to this compound and its analogs, it is possible to obtain a quantitative understanding of the structure-activity relationship and to predict the binding affinities of novel compounds with a higher degree of accuracy.

Machine Learning and AI in Chemical Space Exploration for Structure-Property Correlation

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to explore the vast chemical space and to build predictive models for structure-property correlation. In the context of this compound, these technologies can be applied in several ways:

Predictive Modeling: ML algorithms, such as random forests and neural networks, can be trained on large datasets of chemical structures and their associated properties to build models that can predict the properties of new molecules, including their biological activity.

Generative Models: AI-powered generative models can be used to design novel molecules with desired properties. By learning the underlying patterns in a given dataset of active compounds, these models can generate new molecular structures that are likely to be active.

Virtual Screening: ML models can be used to rapidly screen large virtual libraries of compounds to identify those with a high probability of being active against a specific target, thus accelerating the drug discovery process.

The application of ML and AI to the study of isonicotinate derivatives could lead to the discovery of new compounds with optimized properties and provide a deeper understanding of the complex relationships between chemical structure and biological function.

Advanced Analytical Techniques for Comprehensive Characterization and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous identification of organic compounds. measurlabs.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, yielding the exact mass of a molecule. bioanalysis-zone.com This high precision allows for the determination of a unique elemental formula, as the exact mass is calculated based on the most abundant isotopes of the constituent elements rather than their integer masses. researchgate.net

For Methyl 2-(3-chlorophenyl)isonicotinate, HRMS is used to verify its elemental composition (C₁₃H₁₀ClNO₂). The experimentally measured mass is compared against the theoretically calculated exact mass. A close correlation between these two values, typically within a few parts per million (ppm), provides strong evidence for the compound's identity and elemental formula. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀ClNO₂ |

| Calculated Exact Mass | 247.0400 |

| Hypothetical Measured Mass | 247.0403 |

| Mass Error (ppm) | 1.21 |

Chromatographic Techniques Coupled with Mass Spectrometry (GC-MS, LC-MS)

Coupling chromatographic separation with mass spectrometry provides a powerful tool for both identifying the main compound and detecting and identifying impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. usgs.gov In this technique, the sample is vaporized and separated based on its boiling point and interactions with a capillary column. nih.gov The separated components are then ionized, typically by electron impact (EI), which causes fragmentation. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that aids in structural elucidation. tdx.catnih.gov For this compound, GC-MS can be used to determine its retention time and confirm its identity through its characteristic mass spectrum, as well as to separate and identify any volatile impurities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and particularly useful for less volatile or thermally sensitive compounds. researchgate.net Separation is achieved in the liquid phase based on the analyte's polarity and interaction with the column's stationary phase. researchgate.net The eluent is then introduced into the mass spectrometer, often using soft ionization techniques like electrospray ionization (ESI), which typically keeps the molecule intact, showing a prominent molecular ion peak ([M+H]⁺). nih.govnih.gov This technique is instrumental in assessing the purity of this compound by detecting non-volatile impurities and degradation products.

| Technique | Parameter | Expected Observation for this compound |

|---|---|---|

| GC-MS | Retention Time | Characteristic time under specific column and temperature program |

| Key Mass Fragments (m/z) | Molecular ion (247/249) and characteristic fragments | |

| LC-MS (ESI+) | Retention Time | Characteristic time under specific column and mobile phase |

| Observed Ion (m/z) | Protonated molecule [M+H]⁺ at 248/250 |

Thermal Analysis Methods for Phase Transitions and Decomposition Pathways

Thermal analysis techniques are essential for characterizing the physical properties and stability of a compound. azom.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.orglibretexts.org This technique is used to determine the thermal stability of a compound by identifying the temperature at which it begins to decompose. aurigaresearch.com A TGA curve for a pure, stable sample of this compound would show a flat baseline until the onset of thermal decomposition, at which point a sharp drop in mass would occur. The absence of significant mass loss at lower temperatures (e.g., below 100°C) indicates the absence of residual solvents or water.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. news-medical.net It is widely used in the pharmaceutical industry to determine the melting point, heat of fusion, and to identify polymorphisms. tainstruments.comhitachi-hightech.com For a pure crystalline sample of this compound, the DSC thermogram would exhibit a single, sharp endothermic peak corresponding to its melting point. scielo.br The temperature and enthalpy of this transition are characteristic of the compound's crystalline form and purity. nih.gov

| Technique | Parameter Measured | Typical Information Gained |

|---|---|---|

| TGA | Mass vs. Temperature | Decomposition Temperature, Presence of Volatiles |

| DSC | Heat Flow vs. Temperature | Melting Point, Heat of Fusion, Polymorphism |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top 1-10 nanometers of a material's surface. wikipedia.orgkratos.com The sample is irradiated with X-rays, causing the emission of core-level electrons. numberanalytics.com The binding energy of these electrons is measured and is characteristic of the element and its chemical environment. carleton.edu

For a solid sample of this compound, a survey scan would confirm the presence of carbon, oxygen, nitrogen, and chlorine. High-resolution scans of the individual elemental peaks (e.g., C 1s, O 1s, N 1s, Cl 2p) can provide information about the bonding environments, such as distinguishing between the carbonyl (C=O) and ether (C-O) functionalities. confex.com

| Element | Core Level | Expected Chemical States |

|---|---|---|

| Carbon | C 1s | C-C/C-H (aromatic), C-N, C-Cl, C-O, C=O |

| Oxygen | O 1s | O=C, O-C |

| Nitrogen | N 1s | C-N (pyridine ring) |

| Chlorine | Cl 2p | C-Cl (aromatic) |

Elemental Analysis (EA)

Elemental Analysis is a destructive method that provides the mass percentages of the constituent elements in a compound. For organic compounds, this typically involves combustion analysis to determine the percentages of carbon, hydrogen, and nitrogen (CHN analysis). Other elements, like chlorine, are determined using methods such as titration after combustion. acs.orgwikipedia.org

The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₃H₁₀ClNO₂). A close match between the experimental and theoretical values is a primary indicator of the sample's purity.

| Element | Theoretical Mass % | Hypothetical Experimental Mass % |

|---|---|---|

| Carbon (C) | 63.04% | 63.01% |

| Hydrogen (H) | 4.07% | 4.10% |

| Chlorine (Cl) | 14.32% | 14.29% |

| Nitrogen (N) | 5.66% | 5.68% |

| Oxygen (O) | 12.92% | (by difference) |

Perspectives and Future Directions in Methyl 2 3 Chlorophenyl Isonicotinate Research

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted pyridines is a central theme in organic chemistry. nih.gov For Methyl 2-(3-chlorophenyl)isonicotinate, future research will undoubtedly focus on moving beyond traditional multi-step syntheses towards more efficient and environmentally benign methodologies. Key areas of development will include the adoption of modern catalytic systems that offer high atom economy and reduce waste.

Future synthetic strategies are expected to concentrate on two main approaches:

Direct C-H Arylation: Transition-metal catalysis, particularly with palladium, rhodium, or iridium, has emerged as a powerful tool for the direct functionalization of pyridine (B92270) C-H bonds. beilstein-journals.orgnih.gov A forward-looking approach would involve the direct C2-arylation of a methyl isonicotinate (B8489971) precursor with 3-chlorobenzene or a related derivative. This would eliminate the need for pre-functionalized starting materials (e.g., halopyridines), thereby shortening the synthetic sequence.

Advanced Cross-Coupling Reactions: While established methods like Suzuki-Miyaura or Stille coupling between a 2-halosubstituted methyl isonicotinate and a (3-chlorophenyl)boronic acid (or equivalent organometallic reagent) are viable, future work will aim to enhance their sustainability. This includes the use of greener solvents, lower catalyst loadings, and energy-efficient reaction conditions (e.g., microwave or flow chemistry).

Furthermore, biocatalysis presents a promising green alternative. Enzymatic processes, such as those using lipases, could be developed for the esterification step under mild conditions, or for the selective synthesis of nicotinamide (B372718) derivatives from the ester. nih.gov

| Synthetic Strategy | Key Reaction Type | Potential Advantages | Anticipated Challenges |

|---|---|---|---|

| Traditional Linear Synthesis | Grignard/Organolithium Addition & Oxidation | Well-established chemistry | Multiple steps, poor atom economy, hazardous reagents |

| Modern Cross-Coupling | Suzuki, Stille, Negishi Coupling | High yields, good functional group tolerance | Requires pre-functionalized substrates, potential metal contamination |

| Direct C-H Functionalization | Transition-Metal Catalyzed C-H Arylation | High atom economy, reduced steps | Regioselectivity control (C2 vs. other positions) can be difficult researchgate.net |

| Sustainable Flow Chemistry | Continuous-Flow Reactors | Improved safety, scalability, and efficiency nih.gov | Requires specialized equipment, optimization of flow parameters |

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Integration

A comprehensive understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing applications. Future research will rely heavily on the integration of advanced spectroscopic techniques with high-level computational modeling.

Spectroscopic Characterization: Standard techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will provide the foundational structural confirmation. More advanced, multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be essential for unambiguous assignment of all signals, especially to resolve the complex aromatic regions.

| Technique/Method | Parameter | Predicted Observation/Value |

|---|---|---|

| ¹H NMR | Chemical Shifts (δ) | Distinct signals for pyridine protons (C3, C5, C6), chlorophenyl protons, and methyl ester singlet (~3.9-4.0 ppm). |

| ¹³C NMR | Chemical Shifts (δ) | Signals for ester carbonyl (~165 ppm), pyridine carbons (C2-C6), and chlorophenyl carbons. |

| IR Spectroscopy | Key Frequencies (cm⁻¹) | Strong C=O stretch for ester (~1720-1740 cm⁻¹), C=N and C=C stretches for aromatic rings (~1550-1600 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹). |

| DFT (B3LYP) | HOMO-LUMO Gap | Predicted to be in the range of 4-5 eV, indicating significant electronic stability. researchgate.net |

| DFT (B3LYP) | Dipole Moment | A significant dipole moment is expected due to the electronegative N, O, and Cl atoms. |

Rational Design of Novel Isonicotinate-Based Materials

The unique trifunctional nature of this compound makes it an excellent candidate for the rational design of advanced functional materials. The pyridine nitrogen acts as a powerful ligand for metal ions, the ester group offers a site for polymerization or further modification, and the chlorophenyl group allows for fine-tuning of steric and electronic properties.

Future research in this area will likely explore:

Metal-Organic Frameworks (MOFs): Isonicotinate ligands are widely used in the construction of MOFs. amazonaws.comacs.org The 2-(3-chlorophenyl) substituent could introduce specific functionalities, such as influencing pore size and shape for selective gas sorption or creating specific catalytic pockets. The chloro-substituent could also serve as a site for post-synthetic modification. amazonaws.com

Coordination Polymers: Beyond porous MOFs, the compound can be used to synthesize one-, two-, or three-dimensional coordination polymers with interesting magnetic, optical, or electronic properties. The steric bulk of the aryl group will play a critical role in dictating the final supramolecular architecture.

Luminescent Materials and Anolytes: Simple methyl isonicotinate has been investigated as a precursor for luminophores in luminescent MOFs and as a pyridine-based anolyte material for nonaqueous redox flow batteries. The introduction of the chlorophenyl group could modulate the emission wavelengths and redox potentials, allowing for the rational design of materials with tailored optoelectronic properties.

Advanced Analytical Methodologies for Complex System Analysis

As this compound is explored as a synthetic intermediate or a component in functional materials, robust analytical methods for its detection and quantification will be required. Future work should focus on developing sensitive and selective techniques capable of analyzing the compound in diverse and complex matrices.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) will be the primary separation techniques. cdc.govhelixchrom.com Coupling these methods with Mass Spectrometry (GC-MS, LC-MS) will provide the high degree of certainty needed for structural confirmation and trace-level quantification. Method development will need to address challenges such as optimizing separation from structurally similar isomers or precursors. Flow injection analysis coupled with fluorometric detection has also proven effective for pyridine derivatives and could be adapted for high-throughput screening applications. nih.gov

Fundamental Contributions to Heterocyclic Chemistry and Supramolecular Science

The study of this compound is poised to make fundamental contributions to both heterocyclic and supramolecular chemistry. The pyridine ring is a privileged scaffold in medicinal chemistry, and understanding the reactivity and properties of this specifically substituted derivative can inform the design of more complex biologically active molecules. nih.gov

Q & A

What are the established synthetic routes for Methyl 2-(3-chlorophenyl)isonicotinate, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves esterification of isonicotinic acid derivatives followed by regioselective substitution at the pyridine ring. Key steps include coupling 3-chlorophenyl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst systems (e.g., Pd(PPh₃)₄ for cross-coupling) critically impact yield . For example, polar aprotic solvents enhance nucleophilic substitution efficiency, while elevated temperatures accelerate coupling reactions but may increase side-product formation.

What analytical techniques are most reliable for characterizing this compound?

Basic Research Question

Structural confirmation requires a combination of:

- NMR spectroscopy : H and C NMR to verify the methyl ester (δ ~3.9 ppm for OCH₃), pyridine ring protons (δ 7.5–8.5 ppm), and chlorophenyl substituents.

- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 262.04 for C₁₃H₁₀ClNO₂).

- HPLC : For purity assessment (>95% using a C18 column with acetonitrile/water mobile phase) .

What biological targets are hypothesized for this compound based on structural analogs?

Basic Research Question

The isonicotinate scaffold is associated with nicotinic acetylcholine receptor (nAChR) modulation due to structural similarity to nicotine. The 3-chlorophenyl group may enhance lipophilicity and binding affinity to neuronal receptors, as observed in analogs like Methyl 2-(4-chlorophenyl)isonicotinate hydrochloride, which showed activity in neuroprotection assays . Preliminary docking studies suggest interactions with α4β2 nAChR subtypes.

How can reaction optimization address low yields in the synthesis of this compound?

Advanced Research Question

Low yields often arise from incomplete coupling or ester hydrolysis. Methodological improvements include:

- Catalyst screening : Testing PdCl₂(dppf) for enhanced cross-coupling efficiency.

- Microwave-assisted synthesis : Reducing reaction time (e.g., 2 hours at 100°C vs. 24 hours conventionally) to minimize degradation.

- Protecting groups : Using tert-butyl esters to prevent hydrolysis during substitution .

How do structural modifications at the 3-chlorophenyl position affect bioactivity?

Advanced Research Question

Comparative structure-activity relationship (SAR) studies with analogs (e.g., 4-chloro or trifluoromethyl substituents) reveal that electron-withdrawing groups at the 3-position enhance receptor binding but may reduce metabolic stability. For example, Methyl 2-(3-chloro-5-trifluoromethylphenyl)isonicotinate showed higher in vitro potency but shorter plasma half-life due to cytochrome P450-mediated oxidation .

How to resolve contradictions in biological activity data across studies?

Advanced Research Question

Discrepancies in IC₅₀ values or receptor selectivity may stem from assay conditions (e.g., cell line variability, buffer pH). Methodological solutions include:

- Standardized assays : Using SH-SY5Y neuroblastoma cells for nAChR studies.

- Metabolic stability testing : Pre-incubating compounds with liver microsomes to account for degradation .

What strategies are effective for enantiomeric resolution of this compound derivatives?

Advanced Research Question

Chiral separation techniques include:

- Chiral HPLC : Using amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- Crystallization : Diastereomeric salt formation with L-tartaric acid to isolate enantiomers .

How to assess the compound’s stability under varying storage conditions?

Advanced Research Question

Stability studies should monitor degradation via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.